molecular formula C22H19N3O2 B12160148 7-{[(4-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

7-{[(4-Methoxyphenyl)amino](pyridin-2-yl)methyl}quinolin-8-ol

Cat. No.: B12160148
M. Wt: 357.4 g/mol
InChI Key: VBEITGLBDAOQQK-UHFFFAOYSA-N
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Description

7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol is a quinoline derivative featuring a 4-methoxyphenylamino group and a pyridin-2-ylmethyl substituent at the 7-position of the quinolin-8-ol scaffold. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

7-[(4-methoxyanilino)-pyridin-2-ylmethyl]quinolin-8-ol

InChI

InChI=1S/C22H19N3O2/c1-27-17-10-8-16(9-11-17)25-21(19-6-2-3-13-23-19)18-12-7-15-5-4-14-24-20(15)22(18)26/h2-14,21,25-26H,1H3

InChI Key

VBEITGLBDAOQQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Pyridinylmethyl Group: The pyridinylmethyl group can be introduced via a Friedländer synthesis, where 2-aminopyridine reacts with an aldehyde or ketone.

    Attachment of the Methoxyphenylamino Group: This step involves the nucleophilic substitution reaction where 4-methoxyaniline reacts with the quinoline derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sulfuric acid or nitric acid for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Nitro, halogen, or other substituted quinoline derivatives.

Scientific Research Applications

7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into cellular processes and potential therapeutic targets.

    Materials Science: It is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol involves its interaction with biological macromolecules:

    Molecular Targets: The compound targets DNA and topoisomerase enzymes, leading to the inhibition of DNA replication and transcription.

    Pathways Involved: It interferes with the DNA repair pathways and induces apoptosis in cancer cells by causing DNA damage.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 7-position of quinolin-8-ol derivatives is often modified to tune physicochemical and biological properties. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight logP Key References
7-{(4-Methoxyphenyl)aminomethyl}quinolin-8-ol (Target Compound) R1 = 4-MeO-C6H4, R2 = pyridin-2-yl C22H20N4O2 384.43 ~3.6*
7-[(4-Chlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol R1 = 4-Cl-C6H4, R2 = pyridin-2-yl C21H16ClN3O 377.83 3.48
7-{[(6-Methylpyridin-2-yl)amino}(4-(trifluoromethyl)phenyl)methyl]quinolin-8-ol R1 = 4-CF3-C6H4, R2 = 6-Me-pyridin-2-yl C23H18F3N3O 409.40 3.63
7-{(4-Methylpyridin-2-yl)amino}(thiophen-2-yl)methyl}quinolin-8-ol R1 = thiophen-2-yl, R2 = 4-Me-pyridin-2-yl C20H16N4OS 368.44 3.18
Adaptaqin (7-{(4-chlorophenyl)[(3-hydroxypyridin-2-yl)amino]methyl}quinolin-8-ol) R1 = 4-Cl-C6H4, R2 = 3-OH-pyridin-2-yl C21H16ClN3O2 377.82 2.95

*Estimated based on structural similarity to (logP = 3.63 for a CF3-substituted analog).

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and trifluoromethyl (CF3) substituents (e.g., ) enhance lipophilicity (logP ~3.5–3.6) compared to methoxy (MeO) groups, which may improve membrane permeability but reduce aqueous solubility.
  • Heterocyclic Modifications: Pyridine and thiophene substituents (e.g., ) influence hydrogen bonding (H-bond donors/acceptors) and polar surface area, affecting target binding and pharmacokinetics.

Key Findings :

  • Catalyst Efficiency: The Zn-based nanocatalyst in achieves higher yields (92%) under milder conditions compared to uncatalyzed methods (e.g., 75% yield in ).
  • Recyclability: Heterogeneous catalysts like MCM-41-Tryptophan-Zn can be reused for ≥5 cycles without significant loss of activity , addressing limitations of homogeneous systems (e.g., nano MgO or GO-MnO-Au in ).

Structure-Activity Relationships (SAR) :

  • Neuroprotection : Hydroxypyridine substituents (e.g., Adaptaqin ) enhance enzyme inhibition via H-bond interactions.
  • Anticancer Activity : Bulky hydrophobic groups (e.g., CF3 in ) improve survivin binding affinity.
  • Antibacterial Activity : Chlorine and tertiary amine groups (e.g., ) disrupt bacterial membrane integrity.

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